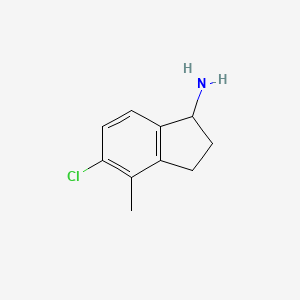![molecular formula C8H9ClN2O B11911392 Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is a chemical compound with the molecular formula C8H8N2O·HCl. It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride typically involves the reaction of pyrazolo[1,5-a]pyridine with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar heterocyclic compounds in biological systems .
Medicine
It is used in the synthesis of drugs that target specific enzymes or receptors in the body .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with a fused-ring structure that exhibits different chemical and physical properties.
5-Amino-pyrazoles: These compounds are used in organic and medicinal synthesis and have similar applications in the pharmaceutical industry.
Uniqueness
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is unique due to its specific structure and the presence of both nitrogen and oxygen atoms in the heterocyclic ring. This unique structure allows it to interact with a wide range of molecular targets and makes it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridin-5-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-2-4-10-8(5-7)1-3-9-10;/h1-5,11H,6H2;1H |
InChI-Schlüssel |
AYHJIHOHKJLUOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=N2)C=C1CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)

![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)





![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)
![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)

